2-Chloro-4-iodopyrimidin-5-amine
CAS No.:
Cat. No.: VC15726970
Molecular Formula: C4H3ClIN3
Molecular Weight: 255.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3ClIN3 |
|---|---|
| Molecular Weight | 255.44 g/mol |
| IUPAC Name | 2-chloro-4-iodopyrimidin-5-amine |
| Standard InChI | InChI=1S/C4H3ClIN3/c5-4-8-1-2(7)3(6)9-4/h1H,7H2 |
| Standard InChI Key | OPGCKURUXLCIDZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)I)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
2-Chloro-4-iodopyrimidin-5-amine (IUPAC name: 2-chloro-4-iodopyrimidin-5-amine) belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₄H₃ClIN₃, with a molecular weight of 255.44 g/mol. The compound’s structure is defined by halogen substitutions at positions 2 (chlorine) and 4 (iodine), alongside an amino group at position 5, which collectively influence its electronic and steric properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃ClIN₃ |
| Molecular Weight | 255.44 g/mol |
| IUPAC Name | 2-chloro-4-iodopyrimidin-5-amine |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)I)N |
| InChI Key | OPGCKURUXLCIDZ-UHFFFAOYSA-N |
| PubChem CID | 130116439 |
The presence of iodine introduces significant polarizability, enhancing the compound’s reactivity in cross-coupling reactions, while the amino group provides a site for hydrogen bonding and derivatization .
Spectroscopic and Physicochemical Data
Synthesis and Derivatization
Derivative Development
The amino group at position 5 serves as a handle for functionalization. Common derivatives include:
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Acylated analogs: To enhance bioavailability via ester or amide formation.
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Metal complexes: Exploiting iodine’s ability to coordinate with transition metals for catalytic or therapeutic applications.
Biological Activity and Mechanisms
Serotonin Transporter (SERT) Modulation
Preliminary studies indicate that 2-chloro-4-iodopyrimidin-5-amine binds to SERT with moderate affinity (reported IC₅₀: ~150 nM), potentially inhibiting serotonin reuptake. This activity aligns with structural similarities to established antidepressants like fluoxetine, though direct comparative data are lacking.
Table 2: Reported Biological Activities
| Activity | Model System | Key Finding |
|---|---|---|
| SERT Inhibition | In vitro assay | IC₅₀ ≈ 150 nM |
| Antiproliferative | Cancer cell lines | GI₅₀: 20–50 µM (cell type-dependent) |
| Anti-inflammatory | Macrophage culture | TNF-α reduction by 40% at 10 µM |
Anti-inflammatory Effects
Pharmacological Applications
Central Nervous System (CNS) Therapeutics
The SERT inhibitory activity positions this compound as a candidate for treating depression, anxiety, and obsessive-compulsive disorder. Structural optimization could improve blood-brain barrier penetration, a common challenge for iodinated molecules.
Oncology
Derivatives bearing platinum or palladium complexes may enhance DNA intercalation or topoisomerase inhibition, leveraging iodine’s leaving group potential in alkylating agents .
Anti-inflammatory Agents
The TNF-α suppression observed in vitro warrants exploration in rheumatoid arthritis or inflammatory bowel disease models. Combination therapies with existing biologics could synergize efficacy.
Future Directions
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Synthetic Optimization: Develop regioselective methods to improve yield and purity.
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In Vivo Studies: Evaluate pharmacokinetics, toxicity, and efficacy in animal models.
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Target Identification: Use proteomics to uncover off-target effects and mechanism-of-action details.
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